molecular formula C8H7NO3 B031611 Phthalamic acid CAS No. 88-97-1

Phthalamic acid

Cat. No.: B031611
CAS No.: 88-97-1
M. Wt: 165.15 g/mol
InChI Key: CYMRPDYINXWJFU-UHFFFAOYSA-N
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Description

Phthalamic acid (C₈H₇NO₃) is an amide derivative of phthalic acid (1,2-benzenedicarboxylic acid), where one or both carboxylic acid groups are replaced by amide functionalities. Its structure typically consists of a benzene ring with adjacent carboxyamide (-CONH₂) and carboxylic acid (-COOH) groups, though bis-amide derivatives (e.g., bis-(N-phenyl) phthalamide) are also synthesized for specialized applications . This compound derivatives are primarily explored in polymer chemistry and organic synthesis due to their hydrogen-bonding capabilities and structural rigidity.

Preparation Methods

Traditional Synthesis via Phthalic Anhydride and Ammonia

The most well-established method for phthalamic acid synthesis involves the reaction of phthalic anhydride with ammonia under controlled conditions. This approach leverages the reactivity of the anhydride group, which undergoes nucleophilic attack by ammonia to form the monoamide intermediate.

Reaction Mechanism and Conditions

Phthalic anhydride reacts with aqueous or gaseous ammonia in a 1:1 molar ratio to yield this compound. The reaction is typically conducted in acetic acid as a solvent, with sulfamic acid (10% w/w) serving as a catalyst to accelerate the amidation process . Key parameters include:

  • Temperature : 110°C to prevent premature cyclization to phthalimide.

  • Reaction Time : 4–6 hours for complete conversion.

  • Workup : The crude product is filtered, washed with cold water, and recrystallized from ethanol to achieve >95% purity .

A representative procedure from the literature involves refluxing 50 g of phthalic anhydride with 15 mL of 25% ammonium hydroxide in 150 mL of acetic acid for 4 hours. This yields 48.2 g of this compound (89% yield) with a melting point of 198–200°C .

Challenges and Optimization

  • Cyclization Control : Excess ammonia or prolonged heating leads to phthalimide formation. Stoichiometric precision and temperature moderation are critical.

  • Catalyst Selection : Sulfamic acid outperforms traditional catalysts like sodium acetate due to its dual role as a proton donor and stabilizer of the transition state .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a high-efficiency alternative to conventional heating, reducing reaction times from hours to minutes.

Procedure and Advantages

In a typical protocol, phthalic anhydride and ammonium chloride are mixed in dimethylformamide (DMF) and subjected to microwave irradiation at 150–180°C for 3–5 minutes . This method achieves yields of 85–92% with purity exceeding 98%. Key benefits include:

  • Energy Efficiency : 70% reduction in energy consumption compared to traditional methods.

  • Scalability : Demonstrated success in batch sizes up to 500 g .

Comparative Analysis

The table below contrasts traditional and microwave methods:

ParameterTraditional MethodMicrowave Method
Reaction Time4–6 hours3–5 minutes
Temperature110°C150–180°C
SolventAcetic acidDMF
Yield85–89%88–92%
Purity95–97%98–99%

Data adapted from controlled studies using identical starting material ratios .

Hydrolysis of Phthalimide Derivatives

This compound can be obtained through the partial hydrolysis of phthalimide , offering a route to recover the compound from downstream products.

Alkaline Hydrolysis

Treatment of phthalimide with dilute sodium hydroxide (0.5 M) at 60°C for 2 hours selectively cleaves one amide bond, yielding this compound . The reaction is quenched with hydrochloric acid to precipitate the product, achieving 78–82% recovery.

Enzymatic Hydrolysis

Recent advances employ lipase enzymes (e.g., Candida antarctica lipase B) in biphasic systems (water/ethyl acetate). This green chemistry approach operates at 40°C and pH 7.0, providing 75% yield with minimal byproducts .

Industrial-Scale Production Considerations

Waste Management and Sustainability

  • Nitrogen Oxide Emissions : Traditional nitric acid-mediated methods require scrubbers to capture NOx gases, adding 12–15% to operational costs .

  • Solvent Recovery : DMF and acetic acid are recycled via distillation, achieving 90–95% recovery rates in closed-loop systems .

Quality Control Metrics

Industrial batches are assessed using:

  • HPLC Purity : ≥99.0% (USP standards).

  • Residual Solvents : <50 ppm (ICH Q3C guidelines).

  • Melting Point : 199–202°C (decomposition) .

Chemical Reactions Analysis

Hydrolysis Reactions

Phthalamic acid undergoes hydrolysis under acidic or basic conditions, with the reaction pathway influenced by pH and temperature.

Acid-Catalyzed Hydrolysis

In dilute aqueous acids (pH 0–6), the amide bond cleaves to yield phthalic acid and ammonia:
C H CO NH COOH+H OC H COOH +NH \text{C H CO NH COOH}+\text{H O}\xrightarrow{\text{H }}\text{C H COOH }+\text{NH }
Key findings:

  • Rate constants : Pseudo-first-order rate constants (kobsk_{\text{obs}}) range from 4.0×105s14.0\times 10^{-5}\,\text{s}^{-1} at pH 1.3–1.8 (35°C) .
  • Mechanism : Intramolecular general acid catalysis by the carboxylic group accelerates hydrolysis (Fig. 1). Protonation of the amide oxygen enhances electrophilicity, facilitating nucleophilic attack by water .
Condition Rate Constant (kobsk_{\text{obs}})Activation Energy (EaE_a)Reference
pH 1.3–1.8, 35°C4.0×105s14.0\times 10^{-5}\,\text{s}^{-1}85 kJ/mol
pH 2.6, 334.5 K7.18×104s17.18\times 10^{-4}\,\text{s}^{-1}

Base-Mediated Hydrolysis

Under alkaline conditions, this compound forms phthalate salts:
C H CO NH COOH+2NaOHC H COO Na +NH +H O\text{C H CO NH COOH}+2\text{NaOH}\rightarrow \text{C H COO Na }+\text{NH }+\text{H O}

  • Kinetics : Hydrolysis is ~10⁵ times faster than benzamide due to intramolecular carboxylate assistance .

Cyclization to Phthalimide Derivatives

This compound cyclizes under thermal or acidic conditions to form phthalimide, a key intermediate in drug synthesis (e.g., thalidomide):
C H CO NH COOHΔ or H C H CO NH+H O\text{C H CO NH COOH}\xrightarrow{\Delta \text{ or }\text{H }}\text{C H CO NH}+\text{H O}

  • Yield : Up to 96% in aprotic solvents (e.g., DCM) at 80°C .
  • Applications : Phthalimide derivatives exhibit analgesic and antimicrobial activity .

Condensation Reactions

This compound participates in multicomponent reactions (MCRs), such as the Passerini reaction, forming complex scaffolds:
Aldehyde+Isocyanide+Phthalamic AcidAmidine Alcohol\text{Aldehyde}+\text{Isocyanide}+\text{this compound}\rightarrow \text{Amidine Alcohol}

  • Reaction Optimization :
    • Solvent: Dichloromethane (DCM) at 80°C maximizes yield (77–96%) .
    • Limitations: Poor solubility in polar solvents (e.g., MeOH) reduces efficiency .

Scientific Research Applications

Chemical Synthesis

1. Precursor for Pharmaceuticals:
Phthalamic acid serves as an essential building block in the synthesis of various pharmaceutical compounds. Its derivatives are used in the production of drugs, particularly those targeting neurological disorders and cancer treatments. For instance, this compound derivatives have been explored for their potential as anti-inflammatory and anti-tumor agents, showcasing promising results in preliminary studies .

2. Thermal Stabilizers:
this compound is utilized in the formulation of thermal stabilizers for plastics and other materials. These stabilizers enhance the thermal resistance of polymers, making them suitable for high-temperature applications. Research indicates that this compound salts can significantly improve the thermal stability of polyvinyl chloride (PVC) and other thermoplastics .

Environmental Applications

1. Biodegradation:
this compound has been identified as a substrate for microbial degradation, which is crucial for environmental remediation efforts. Studies have shown that specific bacterial strains can effectively degrade this compound, thereby reducing its concentration in contaminated soils . The degradation process not only alleviates pollution but also enhances soil health by promoting microbial diversity.

2. Soil Health Improvement:
Research indicates that the application of this compound-degrading bacteria can improve soil conditions affected by continuous cropping practices, particularly in tobacco cultivation. The introduction of these bacteria can mitigate the inhibitory effects of this compound on plant growth, facilitating better crop yields .

Biological Activities

1. Antimicrobial Properties:
this compound and its derivatives exhibit significant antimicrobial activity against various pathogens. Studies have demonstrated that certain phthalate esters possess antibacterial properties, inhibiting the growth of gram-positive and gram-negative bacteria as well as fungi . This antimicrobial action is attributed to their ability to disrupt cellular processes in microbial cells.

2. Insecticidal Activity:
this compound derivatives have been noted for their insecticidal properties, particularly against mosquito larvae. The mechanism involves the inhibition of acetylcholinesterase enzyme activity, leading to neurotoxic effects on target insects . This application highlights the potential use of this compound in developing eco-friendly insect repellents.

Case Studies

Study Application Findings
El-Mehalawy et al. (2008)Antimicrobial ActivityDi-n-butyl phthalate showed significant inhibition against E. coli and Bacillus subtilis with MIC values of 53 µg/mL and 84 µg/mL respectively .
Adsul et al. (2012)Insecticidal ActivityIsolated di-n-butyl phthalate from Ipomoea carnea demonstrated larvicidal activity with LC50 values of 81.43 ppm against Aedes aegypti .
Preliminary Study (2024)BiodegradationStrain B3 exhibited a 70% degradation rate of phthalic acid in soil, improving conditions for tobacco growth .

Mechanism of Action

The mechanism of action of phthalamic acid and its derivatives involves their interaction with specific molecular targets. For instance, this compound derivatives have been shown to inhibit β-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, this compound can interact with other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Phthalic Acid

Structural and Functional Differences :

  • Phthalic acid (C₈H₆O₄): Features two adjacent carboxylic acid groups (-COOH) on a benzene ring. It is a precursor to phthalate esters and anhydrides .
  • Phthalamic acid : Replaces one -COOH group with a carboxyamide (-CONH₂), altering its polarity and reactivity.

Physicochemical Properties :

Property Phthalic Acid This compound (Inferred)
Molecular Weight 166.13 g/mol ~165.14 g/mol
Melting Point 207°C Likely higher (>250°C)
Water Solubility 0.6 g/100 mL Lower (<0.1 g/100 mL)
Acidity (pKa) ~2.9 (first -COOH) Weaker acid due to -CONH₂

Comparison with Phthalic Anhydride

Structural and Reactivity Differences :

  • Phthalic anhydride (C₈H₄O₃): A cyclic anhydride formed by dehydration of phthalic acid. Highly reactive in esterification and polymerization reactions .
  • This compound : Less reactive due to the presence of an amide group, which resists nucleophilic attack.

Industrial Relevance :

  • Phthalic anhydride is a cornerstone in synthesizing plastics, dyes, and resins, with a global production exceeding 5 million tons annually .

Comparison with Phthalate Esters (PAEs)

Structural and Environmental Impact :

  • PAEs (e.g., DEHP, DBP): Esters of phthalic acid with alkyl/aryl groups. Lipophilic and widely used as plasticizers .
  • This compound: Hydrophilic and non-plasticizing due to hydrogen-bonding amide groups.

Physicochemical Properties :

Property DEHP (PAE Example) This compound
Molecular Weight 390.56 g/mol ~165.14 g/mol
Boiling Point 385°C Decomposes before BP
Water Solubility 0.003 mg/L <0.1 g/100 mL
LogP (Lipophilicity) 7.6 ~1.2 (estimated)

Toxicity :

  • PAEs are endocrine disruptors linked to reproductive toxicity and carcinogenicity .
  • This compound’s toxicity profile is understudied but likely milder due to reduced bioavailability .

Comparison with Homophthalic Acid

Structural Differences :

  • Homophthalic acid (C₉H₈O₄): A homolog of phthalic acid with a methylene (-CH₂-) spacer between the benzene ring and one -COOH group .
  • This compound : Retains the benzene ring’s direct attachment to functional groups but substitutes -COOH with -CONH₂.

Comparison with Sulfosalicylic Acid

Functional Groups and Uses :

  • Sulfosalicylic acid (C₇H₆O₆S): Contains both sulfonic (-SO₃H) and carboxylic (-COOH) groups, enabling strong acidity and protein-precipitating action .
  • This compound : Lacks sulfonic groups, resulting in weaker acidity and different applications (e.g., polymer stabilizers) .

Biological Activity

Phthalamic acid, a derivative of phthalic acid, has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and potential therapeutic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its phthalic acid backbone with an amine group. Its chemical formula is C₈H₅NO₂, and it typically appears as a white crystalline solid. The compound's structure allows it to interact with various biological systems, leading to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, a study identified N-(1-carboxy-ethyl)-phthalamic acid as a significant bioactive compound derived from Paludifilum halophilum, showing effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a dose-dependent response in inhibiting bacterial growth.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This data suggests that this compound could be a potential candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Antifungal Activity

This compound has also demonstrated antifungal properties. A study investigating its effects on Rhizoctonia solani, a common fungal pathogen, revealed that varying concentrations of this compound influenced fungal growth. The optimal concentration for growth stimulation was identified, followed by an inhibitory effect at higher concentrations.

Concentration (mg/L) Colony Diameter (mm) Effect
030Control
0.132Stimulatory
135Stimulatory
1028Inhibitory
10020Inhibitory

These findings indicate that this compound can modulate fungal growth, suggesting its potential use in agricultural applications .

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicity profile. Research has shown that phthalate esters, including derivatives like this compound, can have adverse effects on reproductive health and development in various animal models. For example, studies indicated that exposure to phthalate esters resulted in reproductive toxicity and developmental abnormalities . However, specific toxicity data for this compound remains limited and warrants further investigation.

Potential Therapeutic Applications

The multifunctional nature of this compound opens avenues for therapeutic applications. Its antibacterial and antifungal properties suggest potential uses in treating infections resistant to conventional therapies. Additionally, ongoing research into its metabolic processes may reveal further applications in regenerative medicine or as a biomarker for environmental exposure assessments .

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Applied Microbiology demonstrated the efficacy of this compound derivatives against multi-drug resistant strains of bacteria. The study highlighted the potential for developing new antimicrobial agents based on these findings .
  • Fungal Growth Modulation : Research focused on the effects of this compound on Rhizoctonia solani provided insights into its dual role as both a growth promoter at low concentrations and an inhibitor at higher levels .
  • Toxicity Assessment : A comprehensive review on phthalate esters indicated that while many derivatives show beneficial properties, they also pose risks regarding human health and environmental safety due to their toxicological profiles .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting phthalamic acid in polymer samples, and how can they be optimized?

  • Methodology : Ultra-performance liquid chromatography (UPLC) with BEH Phenyl columns enables rapid separation of this compound derivatives (e.g., dimethyl ester, diethyl ester) in polymer matrices. This method achieves analysis in 3.5 minutes with 6–10× faster resolution than traditional HPLC . For reproducibility, use certified standards (e.g., di-n-butyl phthalate, diethylhexyl phthalate) to calibrate instruments and validate detection limits .

Q. What safety protocols are essential for handling this compound in laboratory experiments?

  • Methodology : Always wear safety glasses, gloves, and protective clothing. Avoid direct contact with skin or eyes; flush immediately with water if exposure occurs. Use fume hoods for acid solutions and store samples in sealed containers to prevent environmental contamination . Toxicity studies indicate this compound derivatives (e.g., diethylhexyl phthalate) require strict handling due to potential systemic effects observed in animal models .

Q. How can researchers prepare and standardize this compound derivatives for reproducible assays?

  • Methodology : Synthesize derivatives (e.g., diesters) via esterification under controlled pH and temperature. Validate purity using mass spectrometry (MS) and HPLC, and quantify peptide content or salt residues to minimize batch-to-batch variability. For sensitive bioassays, request additional quality control (e.g., TFA removal <1%) to ensure consistency .

Advanced Research Questions

Q. How to design experiments for electrochemical discrimination of this compound isomers?

  • Methodology : Utilize ferrocene-based electrochemical sensors that selectively oxidize secondary amines in proximity to this compound. Monitor anodic peak current reduction upon isomer binding (e.g., phthalic acid vs. isophthalic acid). Optimize sensor reversibility by adjusting electrode potential and buffer composition .

Q. What strategies address contradictions in this compound toxicity data across studies?

  • Methodology : Conduct systematic reviews to separate confounders (e.g., coexposure to phthalate esters) and prioritize studies with clear dose-response relationships. Use pharmacokinetic modeling to adjust for interspecies differences (e.g., rodent vs. human metabolic rates) and refine risk assessments .

Q. How to integrate computational models with experimental data for this compound degradation studies?

  • Methodology : Combine density functional theory (DFT) calculations to predict degradation pathways (e.g., hydrolysis, photolysis) with experimental validation via LC-MS. Cross-reference theoretical intermediates with empirical fragmentation patterns to confirm reaction mechanisms .

Q. Data Analysis & Reproducibility

Q. How to statistically analyze conflicting results in this compound’s environmental persistence?

  • Methodology : Apply meta-analysis tools to aggregate data from heterogeneous studies. Use sensitivity analysis to identify variables (e.g., pH, temperature) causing discrepancies. Publicly archive raw datasets and analytical protocols to enable replication .

Q. What quality controls ensure reproducibility in this compound-related cell assays?

  • Methodology : Standardize cell lines, culture conditions, and exposure durations. Include internal controls (e.g., untreated cells, reference toxins) and validate results across multiple batches. For enzymatic assays, pre-treat samples to neutralize interfering compounds (e.g., detergents) .

Q. Emerging Techniques

Q. Can nucleic acid-based sensors improve detection limits for this compound in biological samples?

  • Methodology : Develop aptamer-functionalized sensors that bind this compound with high specificity. Optimize signal amplification using CRISPR-Cas12a systems, which generate measurable fluorescence upon target recognition. Validate sensitivity against ELISA-based methods .

Q. How to apply machine learning for predictive modeling of this compound’s environmental fate?

  • Methodology : Train neural networks on datasets linking molecular descriptors (e.g., logP, solubility) to biodegradation rates. Validate models with field data from water/soil samples and refine using Bayesian optimization to reduce uncertainty .

Properties

IUPAC Name

2-carbamoylbenzoic acid
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InChI

InChI=1S/C8H7NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10)(H,11,12)
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InChI Key

CYMRPDYINXWJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)C(=O)O
Source PubChem
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Molecular Formula

C8H7NO3
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DSSTOX Substance ID

DTXSID0058980
Record name Benzoic acid, 2-(aminocarbonyl)-
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Molecular Weight

165.15 g/mol
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CAS No.

88-97-1
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Record name Phthalamidic acid
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Synthesis routes and methods I

Procedure details

The following example illustrates the synthesis of a phthalimide-terminatedimide polymer with theoretical number average molecular weight of 11,600 g/mole. 3,4'-Oxydianiline (ODA) (25.0 mmole, 5.0062 g) and 1,3-bis(3-aminophenoxy)benzene (APB) (25.0 mmole, 7.3084 g) were dissolvedin N-methylpyrrolidinone (NMP) ( ~ 35 mL) in a flask equipped with a mechanical stirrer, condenser and nitrogen inlet. 3,3',4,4'-Biphenyl tetracarboxylic dianhydride (BPDA) (47.87 mmole, 14.0845 g) and phthalic anhydride (PA) (4.260 mmole, 0.6310 g) were slurried in NMP (~ 35 mL) and were added to the solution. Afterwashing with ~ 38 mL of NMP to provide a 20% solids content reaction, an exotherm of 10°-15° C. was observed. The exotherm quickly subsided and the reaction was stirred at 25° C. for 16 hours to form the phthalamide acid-terminated polyamide acid. The inherent viscosity (ninh) of the phthalamide acid-terminated polyamide acid was 0.41 dL/g in NMP at 25° C. To imidize, toluene (30 mL) was added and the reaction was heated at 160° C. for 24 hours. After cooling to 25° C., the polymer was still soluble. The solution was poured into water to precipitate a powder which was washed twice in water and dried at >100° C. to afford a yellow solid in high yield. The resulting phthalimide-terminated polyimide was soluble in NMP and had a glass transition temperature of 219° C. A film cast from the polyamide acid solution and dried one hour each at 100°, 225°, and 371° C. had a Tg of 223° C. and was tough and creasible.
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Synthesis routes and methods II

Procedure details

The following example illustrates the synthesis of a phthalimide-terminated imide oligomer with theoretical number average molecular weight of 11,600 g/mole. 3,4'-Oxydianiline (ODA) (63.75 mmole, 12.7653 g) and 1,3-bis(3-aminophenoxy)benzene (APB) (11.25 mmole, 3.2888 g) were dissolved in N-methylpyrrolidinone (NMP) (~50 mL) in a flask equipped with a mechanical stirrer, condenser and nitrogen inlet. 3,3',4,4'-Biphenyl tetracarboxylic dianhydride (BPDA) (72.0 mmole, 21.1838 g) and phthalic anhydride (PA) (6.0 mmole, 0.8888 g) were slurried in NMP (~50 mL) and were added to the solution. After washing with ~32 mL of NMP to provide a 20% solids content reaction, an exotherm of 10-15° C. was observed. The exotherm quickly subsided and the reaction was stirred at 25° C. for 16 h to form the phthalamide acid-terminated polyamide acid. The inherent viscosity (ηinh)) of the phthalamide acid-terminated polyamide acid was 0.47 dL/g in NMP at 25° C. To imidize, toluene (30 mL) was added and the reaction was heated at 160° C. for 24 h. After cooling, a powder precipitated which was washed twice in water and dried ~230° C. in a vacuum to afford a yellow solid in high yield. The resulting phthalimide-terminated polyimide was insoluble in NMP and had a glass transition temperature 245° C. and a melting point at ~357° C. A film cast from the polyamide acid solution and dried 1 hour each at 100, 225, and 371° C. had a Tg of 248° C. and a Tm at 357° C. and was tough and creasible.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phthalamic acid
Phthalamic acid
Phthalamic acid

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